
N-(Salicylidene)-4-bromo-2-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Salicylidene)-4-bromo-2-methylaniline, often referred to as N-Br-MAM, is a type of salicylidene-substituted aniline that has been used in various scientific research applications. It is an important chemical compound for laboratory experiments due to its unique properties, including its ability to act as a proton donor, its ability to catalyze radical reactions, and its role in the synthesis of various other compounds.
Wissenschaftliche Forschungsanwendungen
N-Br-MAM has been used in various scientific research applications, including the synthesis of other compounds, the catalyzation of radical reactions, and the study of proton transfer. It has been used to synthesize a variety of compounds, including anilines, amines, and carboxylic acids. It has also been used to catalyze radical reactions, such as the oxidation of alcohols and the reduction of aldehydes. Finally, it has been used to study proton transfer, specifically in the context of the protonation of anilines.
Wirkmechanismus
The mechanism of action of N-Br-MAM is relatively simple. It acts as a proton donor, donating a proton to anilines, which causes them to become protonated. This protonation allows the anilines to react with other compounds, such as alcohols and aldehydes, which can then be used in the synthesis of other compounds.
Biochemical and Physiological Effects
N-Br-MAM has no known biochemical or physiological effects on humans or other organisms. It is not known to be toxic or hazardous, and it is not known to interact with any biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
N-Br-MAM has several advantages for lab experiments. It is relatively easy to synthesize, and it is not toxic or hazardous. Additionally, it is relatively stable and can be stored for long periods of time. The primary limitation of N-Br-MAM is that it is not very soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
N-Br-MAM has numerous potential future directions. It could be used in the synthesis of more complex compounds, such as heterocycles and polymers. It could also be used as a catalyst in more complex reactions, such as the oxidation of alcohols and the reduction of aldehydes. Additionally, it could be used to study proton transfer in more complex systems, such as proteins. Finally, it could be used as a model compound to study the effects of protonation on anilines.
Synthesemethoden
N-Br-MAM is synthesized through a reaction between 4-bromo-2-methylaniline and salicylaldehyde. This reaction is catalyzed by a base, such as potassium carbonate, and the product is purified through recrystallization. The reaction is typically conducted at room temperature and can be completed in a few hours.
Eigenschaften
IUPAC Name |
2-[(4-bromo-2-methylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c1-10-8-12(15)6-7-13(10)16-9-11-4-2-3-5-14(11)17/h2-9,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMRENSPFCLUAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N=CC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylate](/img/structure/B6300203.png)
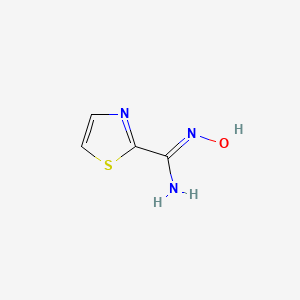




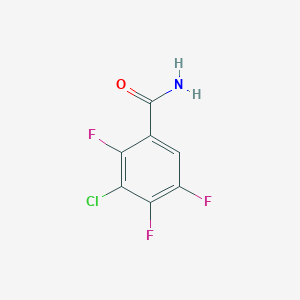

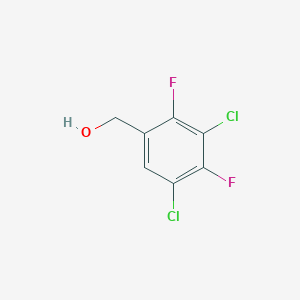
![2-[(3-Fluoro-4-methylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B6300255.png)

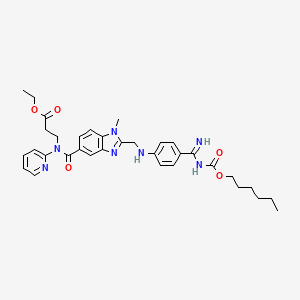
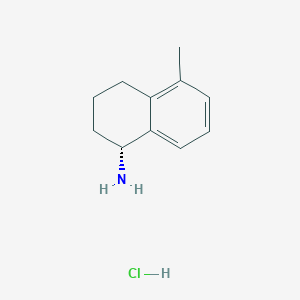
![2-(Benzo[d]thiazol-2-yl)-4-fluorophenol](/img/structure/B6300291.png)